

Spectroscopic Characterization of Ethyl 3-(3-aminophenyl)acrylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(3-aminophenyl)acrylate

CAS No.: 125872-97-1

Cat. No.: B189712

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This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 3-(3-aminophenyl)acrylate**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure combines three key functionalities: a primary aromatic amine, an ethyl ester, and an α,β -unsaturated system. Accurate characterization of this molecule is paramount for its effective use in research and development. This guide will detail the expected spectroscopic signatures of **Ethyl 3-(3-aminophenyl)acrylate** and provide the rationale behind the interpretation of its spectral data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **Ethyl 3-(3-aminophenyl)acrylate**, both ^1H and ^{13}C NMR are indispensable.

A. ^1H NMR Spectroscopy

Expected ^1H NMR Data (300 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t, $J \approx 7.8$ Hz	1H	Ar-H
~6.85	d, $J \approx 7.8$ Hz	1H	Ar-H
~6.70	s	1H	Ar-H
~6.60	d, $J \approx 7.8$ Hz	1H	Ar-H
7.58	d, $J = 15.9$ Hz	1H	=CH-Ar
6.35	d, $J = 15.9$ Hz	1H	-CO-CH=
4.25	q, $J = 7.1$ Hz	2H	-O-CH ₂ -CH ₃
3.75	br s	2H	-NH ₂
1.33	t, $J = 7.1$ Hz	3H	-O-CH ₂ -CH ₃

Interpretation and Rationale:

The ^1H NMR spectrum provides a clear fingerprint of the molecule. The ethyl group of the ester is readily identified by the characteristic quartet at approximately 4.25 ppm and the triplet at 1.33 ppm.^{[1][2][3][4]} The integration of these signals corresponds to two and three protons, respectively. The protons of the acrylate double bond appear as two doublets with a large coupling constant ($J \approx 15.9$ Hz), indicative of a trans configuration. The downfield shift of the proton at ~7.58 ppm is due to its proximity to the deshielding aromatic ring.

The aromatic region will display a complex pattern corresponding to the 1,3-disubstituted benzene ring. The exact chemical shifts and coupling patterns can be influenced by the solvent and the electronic effects of the substituents. The broad singlet at approximately 3.75 ppm is characteristic of the primary amine protons; its chemical shift can vary with concentration and temperature due to hydrogen bonding.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-(3-aminophenyl)acrylate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-12 ppm
- Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow for ^1H NMR Analysis:



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Caption: Workflow for acquiring and analyzing a ^1H NMR spectrum.

B. ^{13}C NMR Spectroscopy

Expected ^{13}C NMR Data (75 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~167.0	C=O
~147.0	Ar-C-NH ₂
~144.0	=CH-Ar
~135.0	Ar-C
~129.5	Ar-CH
~118.0	-CO-CH=
~117.0	Ar-CH
~115.0	Ar-CH
~60.5	-O-CH ₂ -
~14.5	-CH ₃

Interpretation and Rationale:

The ^{13}C NMR spectrum complements the ^1H NMR data. The carbonyl carbon of the ester is expected to resonate at the most downfield position, around 167.0 ppm. The carbons of the aromatic ring will appear in the range of 115-147 ppm.^{[5][6][7][8]} The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acrylate substituent. The two olefinic carbons will have distinct chemical shifts due to their different electronic environments. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
- **Instrumentation:** Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - Number of scans: 512-1024 (or more)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0-200 ppm
- **Processing:** Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Data (ATR):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, sharp (doublet)	N-H stretch (primary amine)
3050-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1710-1690	Strong, sharp	C=O stretch (α,β -unsaturated ester)
1630-1600	Medium	C=C stretch (alkene and aromatic)
1620-1580	Medium	N-H bend (primary amine)
1300-1000	Strong	C-O stretch (ester)
980	Strong	=C-H bend (trans alkene)
850-750	Strong	Aromatic C-H out-of-plane bend (meta-disubstituted)

Interpretation and Rationale:

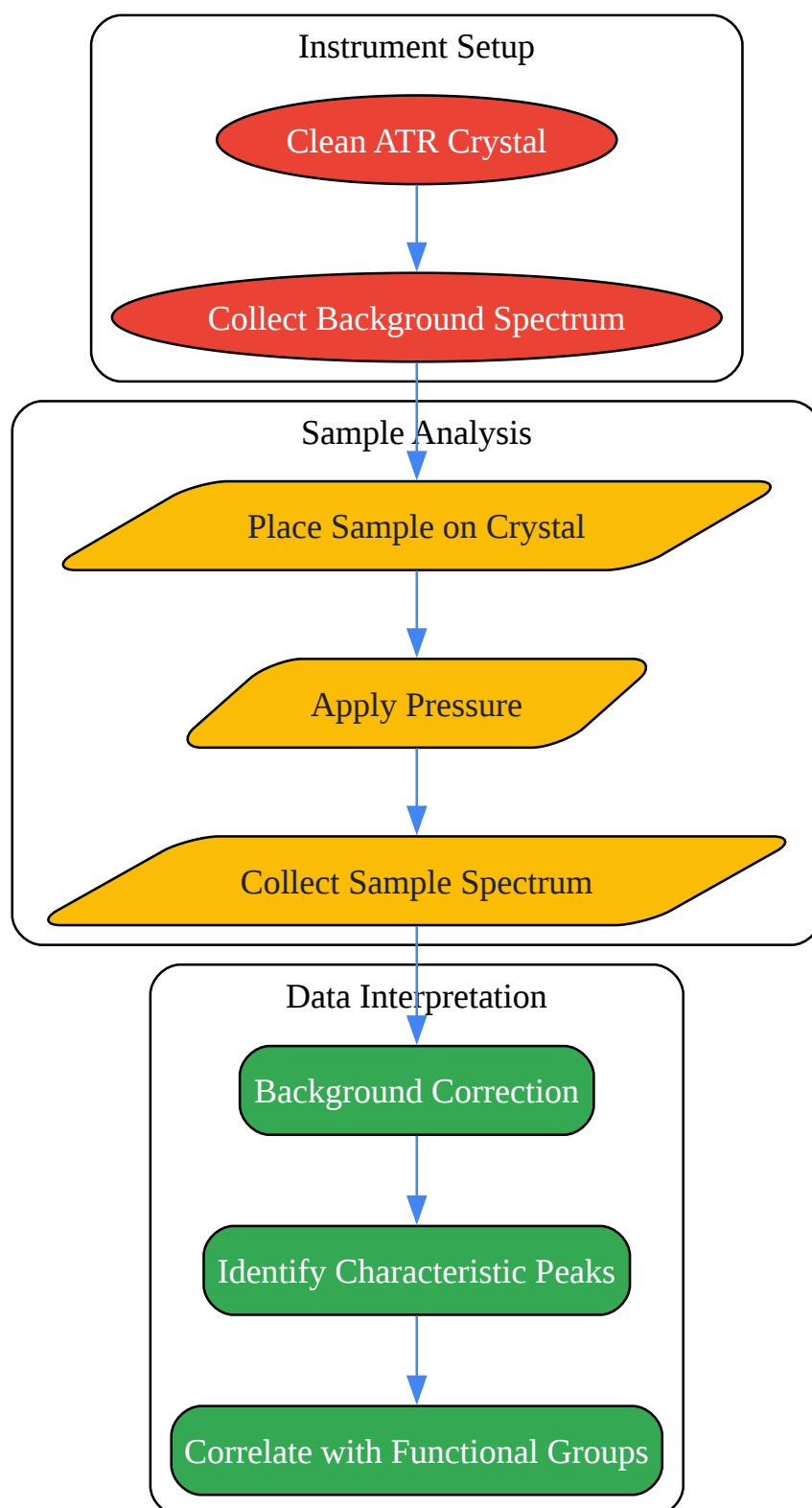
The IR spectrum of **Ethyl 3-(3-aminophenyl)acrylate** will exhibit several characteristic absorption bands. The primary amine will show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region.^{[9][10][11]} The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the α,β -unsaturated ester.^[9] Conjugation with the double bond lowers the stretching frequency compared to a saturated ester. The C=C stretching of the acrylate and the aromatic ring will appear in the 1630-1600 cm⁻¹ region.^{[12][13][14]} A strong band around 980 cm⁻¹ is a key indicator of the trans geometry of the double bond. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.^{[12][13][14]}

Experimental Protocol: FT-IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
- Parameters:
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - Spectral range: 4000-400 cm^{-1}
- Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Workflow for FT-IR Analysis:



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Caption: Workflow for acquiring and analyzing an FT-IR spectrum using an ATR accessory.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion (M^+): m/z 191
- Key Fragments:
 - m/z 162: $[M - C_2H_5]^+$ (loss of ethyl group)
 - m/z 146: $[M - OCH_2CH_3]^+$ (loss of ethoxy group)
 - m/z 118: $[M - COOC_2H_5]^+$ (loss of ethyl carboxylate group)
 - m/z 92: $[H_2N-C_6H_4-CH]^+$

Interpretation and Rationale:

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M^+) is expected at m/z 191, corresponding to the molecular weight of **Ethyl 3-(3-aminophenyl)acrylate**. The fragmentation pattern will be characteristic of an ethyl ester and an aromatic amine. Common fragmentation pathways include the loss of the ethyl group (m/z 162) and the ethoxy group (m/z 146).^{[15][16][17]} Cleavage of the ester group can also lead to a fragment at m/z 118. The fragment at m/z 92 is characteristic of the aminophenyl moiety.

Experimental Protocol: Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

- Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio.

Workflow for Mass Spectrometry Analysis:



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Caption: Workflow for acquiring and analyzing an EI mass spectrum.

IV. Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of **Ethyl 3-(3-aminophenyl)acrylate**. The congruence of the data from these orthogonal analytical techniques provides high confidence in the identity and purity of the compound. This guide serves as a practical reference for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

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